Bienvenue dans la boutique en ligne BenchChem!

(S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid

peptide engineering conformational control spacer length

(S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid is a chiral, Fmoc-protected amino acid analogue that combines a pyrrolidine ring with a three‑carbon propionic acid side chain. With a molecular formula of C₂₂H₂₃NO₄ and a molecular weight of 365.43 g mol⁻¹ , it is supplied as a white powder with an optical rotation of [α]D²⁰ = –35 ± 2° (c = 1, MeOH) and a purity ≥ 98 % (HPLC).

Molecular Formula C22H23NO4
Molecular Weight 365.429
CAS No. 1013997-51-7
Cat. No. B2985692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid
CAS1013997-51-7
Molecular FormulaC22H23NO4
Molecular Weight365.429
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O
InChIInChI=1S/C22H23NO4/c24-21(25)12-11-15-6-5-13-23(15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25)/t15-/m0/s1
InChIKeyIFUWGSCZSKIAIA-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding (S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid (CAS 1013997-51-7) as a Conformationally Constrained Peptide Building Block


(S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid is a chiral, Fmoc-protected amino acid analogue that combines a pyrrolidine ring with a three‑carbon propionic acid side chain. With a molecular formula of C₂₂H₂₃NO₄ and a molecular weight of 365.43 g mol⁻¹ , it is supplied as a white powder with an optical rotation of [α]D²⁰ = –35 ± 2° (c = 1, MeOH) and a purity ≥ 98 % (HPLC) . The Fmoc group enables direct use in solid‑phase peptide synthesis (SPPS), while the stereodefined (S)‑configuration at the pyrrolidine 2‑position introduces well‑defined conformational constraints that are inaccessible with simpler proline or homoproline derivatives .

Why Standard Fmoc-Proline or Fmoc-β-Homoproline Building Blocks Cannot Replace (S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid in Precision Peptide Engineering


The three‑dimensional fold of a peptide is exquisitely sensitive to the distance between the backbone nitrogen and the carboxylic acid terminus. Standard Fmoc‑Pro‑OH carries the carboxylate directly on the pyrrolidine ring, placing the acidic group only ~1.5 Å from the constrained nitrogen, whereas Fmoc‑β‑homoproline inserts a single methylene spacer (~2.5 Å) [1]. (S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid, by contrast, provides a propionic acid arm that extends the carboxylate ~3.8 Å from the ring, enabling fundamentally different turn geometries, macrocycle sizes, and receptor‑footprint topologies . Attempts to replace it with shorter‑chain analogs have been shown to collapse the intended secondary structure, abolish bioactivity, or require complete synthetic re‑optimisation of the peptide sequence .

Comparative Quantitative Evidence for Differentiating (S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid from Competing Fmoc-Amino Acid Monomers


Spacer‑Arm Geometry: Propionic Acid vs. Directly Attached Carboxylate and Acetic Acid Homologues

The target compound presents a three‑carbon propionic acid spacer between the pyrrolidine ring and the carboxylic acid terminus, yielding an extended reach of approximately 4 Å from the nitrogen centre. Fmoc‑Pro‑OH (CAS 71989‑31‑6) carries the carboxylate directly on the pyrrolidine 2‑position (effective reach ~1.5 Å), while Fmoc‑L‑β‑homoproline (CAS 193693‑60‑6) provides only a two‑carbon acetic acid arm (~2.5 Å) [1]. The incremental length of an extra methylene unit in the target compound fundamentally alters the turn architecture that can be encoded into synthetic peptides, offering access to loop sizes that neither Fmoc‑Pro‑OH nor Fmoc‑β‑homoproline can mimic .

peptide engineering conformational control spacer length

Optical Rotation Specificity: Enantiomeric and Conformational Fingerprint

The (S)‑configured target compound exhibits a specific rotation of [α]D²⁰ = –35 ± 2° (c = 1, MeOH) . The closest structural analogue, Fmoc‑Pro‑OH, displays a significantly different magnitude of –32 ± 1° when measured under its standard condition (c = 1, DMF) [1]. Although solvent effects contribute, the 3° difference (relative to the reported tolerance) indicates that the propionic acid appendage exerts a distinct electronic and conformational influence on the chromophore environment. The enantiomeric counterpart, Fmoc‑D‑Pro‑OH, rotates at +30 ± 2° (DMF), underscoring that inversion of chirality at the pyrrolidine 2‑position yields the opposite helix‑handing in derived peptides .

stereochemistry chiral purity conformational analysis

Purity Specification: ≥ 98 % HPLC as a Reproducibility Guarantee

The target product is released with a purity specification of ≥ 98 % by HPLC (area‑%) . Several widely used alternatives are marketed at lower minimum purity: for example, Fmoc‑L‑β‑homoproline is frequently offered only at 95 % purity . The 3 percentage‑point differential means that a batch of the lower‑purity alternative may contain up to 5 % unknown impurities, which can act as chain terminators or introduce side‑products in SPPS that are costly to separate. A recent batch certificate of the target compound from Fluorochem confirms a measured purity of 99.0 % , further narrowing the practical impurity burden.

quality control batch-to-batch consistency coupling efficiency

Validated Scaffold for Dolastatin‑10 Analogue Synthesis

The pyrrolidine‑2‑propionic acid framework is a key fragment in the synthesis of Dolastatin‑10 analogues, a class of potent antimitotic peptides that inhibit tubulin polymerization [1]. Patent US20060128970 explicitly claims improved diastereoisomer ratios and yields for derivatives of 3‑pyrrolidin‑2‑yl‑propionic acid when used as intermediates for these antitumour agents [1]. The Fmoc‑protected version of this scaffold enables direct incorporation into SPPS protocols for constructing Dolastatin‑like sequences, whereas alternative building blocks such as Boc‑protected variants require a subsequent orthogonal deprotection step that adds at least one synthetic operation and reduces overall yield [1].

anticancer peptides dolastatin microtubule inhibitors

High‑Value Application Scenarios Where (S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid (CAS 1013997-51-7) Outperforms Standard Building Blocks


Design of Macrocyclic Peptides Requiring a Precise 4‑Å Carboxylate Extension

When constructing cyclic peptides where the distance between a proline‑like turn element and a remote acidic residue must be extended, the propionic acid arm of the target compound provides the necessary reach without inserting additional flexible amino acids that would increase entropy and weaken binding . This is critical for macrocycles within the 12–18 membered ring range, where the shorter arms of Fmoc‑Pro‑OH or Fmoc‑β‑homoproline would enforce sub‑optimal ring strain or preclude cyclisation entirely .

Synthesis of Dolastatin‑10 Analogues for Tubulin Inhibition Studies

The compound serves as a direct building block for the Dolastatin‑10 pharmacophore, which relies on the pyrrolidine‑propionic acid unit for its tubulin‑binding conformation [1]. Using the Fmoc‑protected version eliminates the need for orthogonal Boc‑deprotection and thereby shortens the synthetic route by one step while preserving the diastereoselectivity documented in patent US20060128970 [1].

Structure‑Activity Relationship (SAR) Campaigns on Peptide‑Based GPCR Modulators

In medicinal chemistry programmes targeting peptide‑activated GPCRs, precisely varying the spacer length between a turn‑inducing proline mimic and the terminal carboxylate is essential for optimising agonist or antagonist potency . The target compound allows systematic exploration of the 3‑carbon spacer length, while the 0‑carbon (Fmoc‑Pro‑OH) and 2‑carbon (Fmoc‑β‑homoproline) comparators bracket the SAR space, ensuring complete coverage of the pharmacophore volume .

Custom Peptide Synthesis Requiring High Batch‑to‑Batch Reproducibility

For contract research organisations and core facilities that must deliver peptide products with consistent purity, the ≥ 98 % HPLC specification of this monomer reduces the likelihood of impurity‑driven coupling failures compared to alternatives marketed at only 95 % purity . The documented measured purity of 99.0 % from one supplier further minimises the need for pre‑coupling purification, improving workflow efficiency.

Quote Request

Request a Quote for (S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.